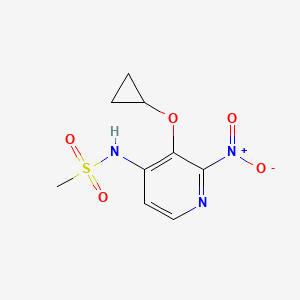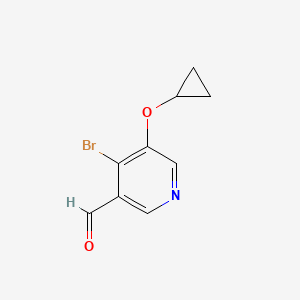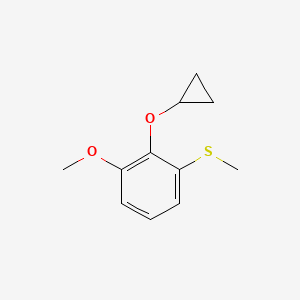
Tert-butyl N-(8-aminocuban-1-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(8-aminocuban-1-YL)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group and an aminocuban moiety, making it a unique and interesting molecule for various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(8-aminocuban-1-YL)carbamate typically involves the reaction of 8-aminocuban-1-ylamine with di-tert-butyl dicarbonate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine or sodium carbonate. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(8-aminocuban-1-YL)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-(8-aminocuban-1-YL)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amino group from unwanted reactions. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc-protected amines: Widely used in peptide synthesis and organic chemistry.
Carbobenzoxy (Cbz) protected amines: Another common protecting group for amines.
Uniqueness: Tert-butyl N-(8-aminocuban-1-YL)carbamate is unique due to the presence of the aminocuban moiety, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where traditional protecting groups may not be suitable.
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
tert-butyl N-(2-aminocuban-1-yl)carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-11(2,3)17-10(16)15-13-8-5-4-6(8)12(13,14)7(4)9(5)13/h4-9H,14H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
RNONVGIQZSELHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC12C3C4C1C5C4C3C25N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















